molecular formula C15H13Cl2N3O2 B1528063 Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 1160248-14-5

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No. B1528063
CAS RN: 1160248-14-5
M. Wt: 338.2 g/mol
InChI Key: CAGNGOFEMDPPNR-UHFFFAOYSA-N
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Description

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (BDP) is a white to pale yellow crystal or powder . Its molecular formula is C13H12Cl2N2 and its molecular weight is 267.15g/mol .


Molecular Structure Analysis

The InChI code for BDP is 1S/C14H13Cl2N3/c15-13-11-9-19 (8-10-4-2-1-3-5-10)7-6-12 (11)17-14 (16)18-13/h1-5H,6-9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

BDP is a white to pale yellow crystal or powder . Its molecular weight is 267.15g/mol . The predicted boiling point is 423.9±45.0 °C and the density is 1.362 .

Scientific Research Applications

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has a variety of scientific research applications. It has been used as a tool in the study of protein-protein interactions and the development of novel drug candidates. The compound has also been used in the study of enzyme inhibition and the development of novel inhibitors. Additionally, the compound has been used in the study of drug metabolism and the development of novel drug delivery systems.

Mechanism of Action

Target of Action

The primary target of Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to the accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can trigger programmed cell death or apoptosis. This is particularly effective in cancer cells, which often have defects in other DNA repair pathways.

Result of Action

The result of the action of this compound is the induction of cell death in cells with accumulated DNA damage . This is particularly relevant in the context of cancer therapy, where the aim is to selectively induce the death of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate in laboratory experiments is its ability to bind to proteins and other molecules. This makes it a useful tool in the study of biochemical and physiological processes. Additionally, the compound has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme inhibition and the development of novel inhibitors.
However, there are some limitations to using this compound in laboratory experiments. The compound is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate. One potential direction is the development of novel drug candidates that utilize the compound’s ability to bind to proteins and other molecules. Additionally, the compound could be used in the development of novel inhibitors for enzymes involved in drug metabolism. Finally, the compound could be used in the development of novel drug delivery systems.

properties

IUPAC Name

benzyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-11-8-20(7-6-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNGOFEMDPPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

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